molecular formula C11H10O2 B2806008 2-Phenyl-2H-pyran-4(3H)-one CAS No. 40989-96-6

2-Phenyl-2H-pyran-4(3H)-one

Cat. No. B2806008
CAS RN: 40989-96-6
M. Wt: 174.199
InChI Key: QMGYTHOMODNQTR-UHFFFAOYSA-N
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Patent
US06274745B1

Procedure details

To a round flask of 5 ml having a magnet stirrer put therein, 19.1 mg (0.01 mmol) of the catalyst (tetrahydrate) obtained in Example 8 and 1 ml of dichloromethane were added for dissolution, then benzaldehyde (10 μl, 0.1 mmol) and 1-methoxy-3-trimethylsilyloxy-1,3-butadiene (purity: 90%, 30.0 μl, 0.150 mmol) were added thereto, and the reaction was carried out at room temperature for 24 hours. After the reaction had been completed, two drops of trifluoroacetic acid was added by a microsyringe, three drops of pyridine was added by a microsyringe, and 1 ml of water was added. Successively, extraction with dichloromethane, drying over anhydrous magnesium sulfate, concentration and purification by preparative silica gel column chromatography (hexane/ethyl acetate=4/1) were carried out to obtain 16.1 mg of the desired compound (R)-2-phenyl-2,3-dihydro-4H-pyran-4-one. As a result of analysis, the yield was 93% and the optical purity was 19% (R).
Quantity
10 μL
Type
reactant
Reaction Step One
Quantity
30 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
19.1 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
ClCCl.[CH:4](=[O:11])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.CO[CH:14]=[CH:15][C:16]([O:18][Si](C)(C)C)=[CH2:17]>FC(F)(F)C(O)=O.N1C=CC=CC=1.O>[C:5]1([CH:4]2[CH2:17][C:16](=[O:18])[CH:15]=[CH:14][O:11]2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
10 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
30 μL
Type
reactant
Smiles
COC=CC(=C)O[Si](C)(C)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
ClCCl
Name
catalyst
Quantity
19.1 mg
Type
catalyst
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a round flask of 5 ml having
CUSTOM
Type
CUSTOM
Details
a magnet stirrer put
ADDITION
Type
ADDITION
Details
were added for dissolution
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
Successively, extraction with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous magnesium sulfate, concentration and purification by preparative silica gel column chromatography (hexane/ethyl acetate=4/1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1OC=CC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.1 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.